
N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: 4-fluoroaniline, acetic anhydride
Conditions: Reflux in acetic acid
Product: N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, automated systems, and environmentally friendly solvents. The reaction conditions are carefully controlled to ensure consistency and high purity of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the nitro and fluorophenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
-
Step 1: Synthesis of Chromene Core
Reagents: Salicylaldehyde, malononitrile
Conditions: Reflux in ethanol with a catalytic amount of piperidine
Product: 2-amino-4H-chromene
-
Step 2: Nitration
Reagents: Nitric acid, sulfuric acid
Conditions: Low temperature (0-5°C)
Product: 6-nitro-2-amino-4H-chromene
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation or alkylation at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: 6-nitroso-2-oxo-2H-chromene-3-carboxamide
Reduction: 6-amino-2-oxo-2H-chromene-3-carboxamide
Substitution: 4-bromo-N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- 6-nitro-2-oxo-2H-chromene-3-carboxamide
- N-(4-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both the fluorophenyl and nitro groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a therapeutic agent and differentiates it from other chromene derivatives.
Properties
Molecular Formula |
C16H9FN2O5 |
|---|---|
Molecular Weight |
328.25 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-6-nitro-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H9FN2O5/c17-10-1-3-11(4-2-10)18-15(20)13-8-9-7-12(19(22)23)5-6-14(9)24-16(13)21/h1-8H,(H,18,20) |
InChI Key |
XWINSRXRNBFWIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)
![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)

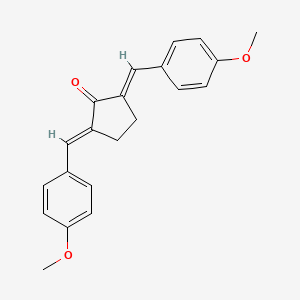
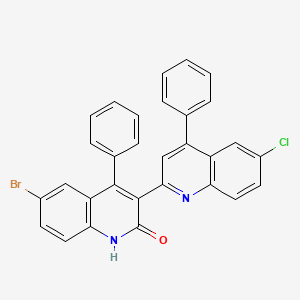
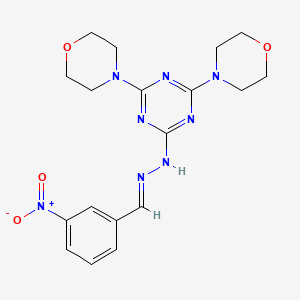
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
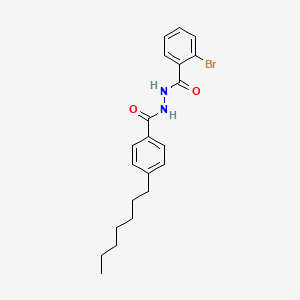
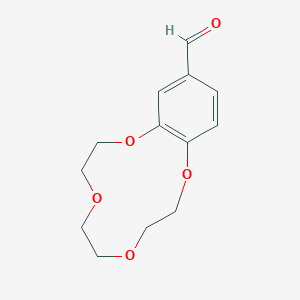
-](/img/structure/B11708925.png)
